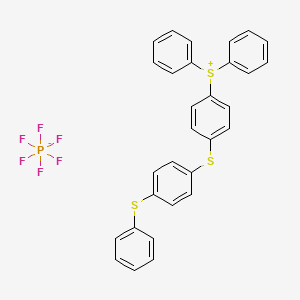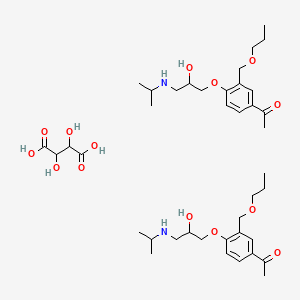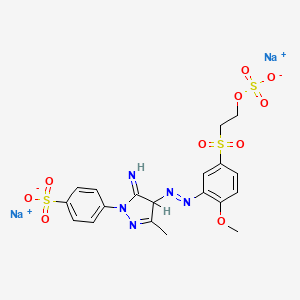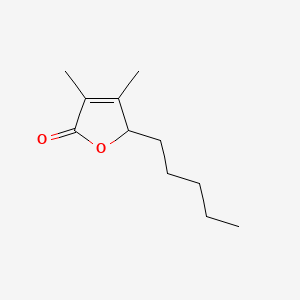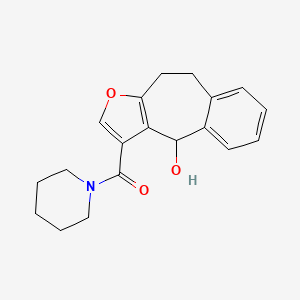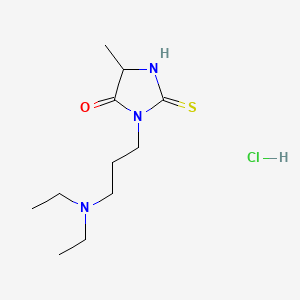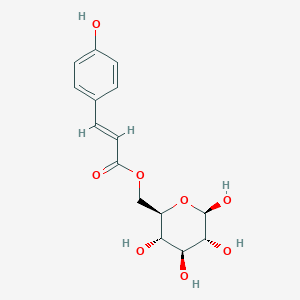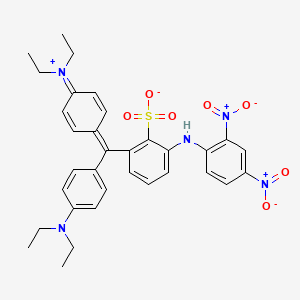
(4-(4-(Diethylamino)-3'-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium is a complex organic molecule known for its strong oxidative properties. It is commonly used in biochemical analysis and molecular biology experiments, particularly in enzyme activity assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The reaction conditions typically include:
Starting Materials: The synthesis begins with the preparation of the benzhydrylidene core.
Functional Group Introduction: Diethylamino and dinitrophenyl groups are introduced through a series of substitution reactions.
Sulphonation: The sulphonate group is added under controlled conditions to ensure the stability of the compound.
Cyclization: The final step involves cyclization to form the cyclohexa-2,5-dien-1-ylidene structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency .
化学反应分析
Types of Reactions
Oxidation: The compound undergoes oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be carried out to modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its strong oxidative properties make it useful in redox reactions and catalysis.
Biology
In biological research, the compound is employed in enzyme activity assays. It acts as a substrate for various enzymes, allowing researchers to measure enzyme kinetics and activity.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic assays and therapeutic agents. Its ability to undergo specific chemical reactions makes it a valuable tool in drug discovery and development.
Industry
In the industrial sector, the compound is used in the production of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .
作用机制
The mechanism of action of this compound involves its interaction with molecular targets through redox reactions. It can donate or accept electrons, leading to the formation of reactive intermediates. These intermediates can then interact with various biomolecules, affecting their structure and function.
Molecular Targets and Pathways
The primary molecular targets include enzymes and proteins involved in redox reactions. The compound can modulate the activity of these targets, influencing cellular pathways related to oxidative stress and metabolism .
相似化合物的比较
Similar Compounds
- (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, monosodium salt
- (4-(4-(Diethylamino)-3’-((2,4-dinitrophenyl)amino)sulphonatobenzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, disodium salt
Uniqueness
The uniqueness of the compound lies in its strong oxidative properties and its ability to undergo a wide range of chemical reactions. This makes it a versatile tool in scientific research and industrial applications .
属性
CAS 编号 |
85188-25-6 |
|---|---|
分子式 |
C33H35N5O7S |
分子量 |
645.7 g/mol |
IUPAC 名称 |
2-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-(2,4-dinitroanilino)benzenesulfonate |
InChI |
InChI=1S/C33H35N5O7S/c1-5-35(6-2)25-16-12-23(13-17-25)32(24-14-18-26(19-15-24)36(7-3)8-4)28-10-9-11-30(33(28)46(43,44)45)34-29-21-20-27(37(39)40)22-31(29)38(41)42/h9-22,34H,5-8H2,1-4H3 |
InChI 键 |
OUUNVEPGZYLGAM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


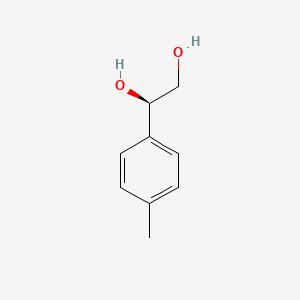
![2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate](/img/structure/B12775638.png)
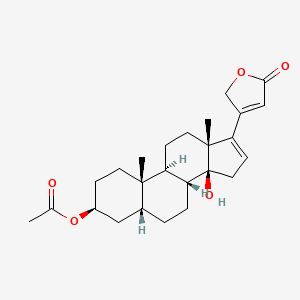
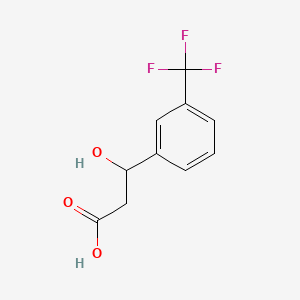
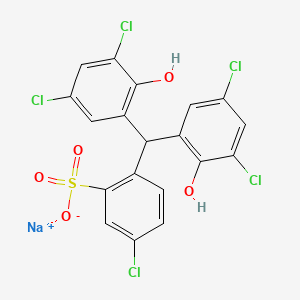
![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;phosphoric acid](/img/structure/B12775656.png)
